5-甲基-3-苯基-4-异恶唑甲酰肼

描述

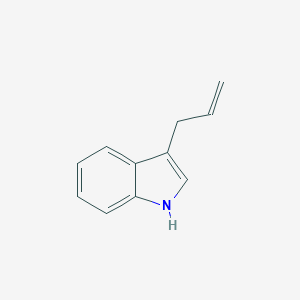

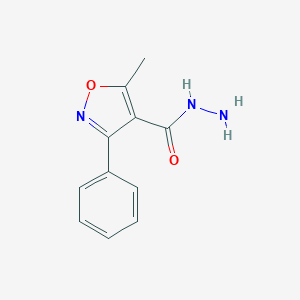

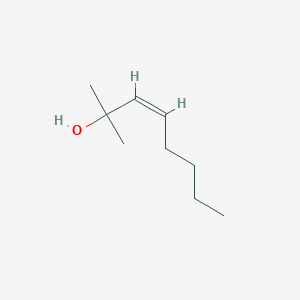

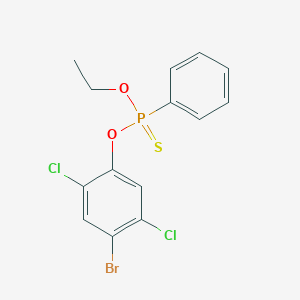

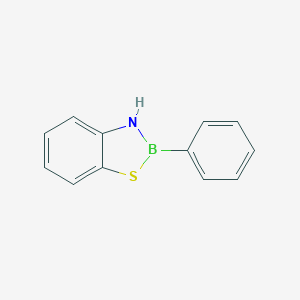

The compound of interest, 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of the carbohydrazide group suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been explored in several studies. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . Similarly, isoxazolyl thioureas were reacted with ethyl bromopyruvate to yield various compounds, including acid hydrazides, which upon further reactions produced different derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . The crystal structure of another derivative, 1-Phenyl-3-methyl-4-(salicylidene hydrazide)-phenylethylene-pyrazolone-5, was determined to be monoclinic with specific cell parameters .

Chemical Reactions Analysis

The photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles has been studied, revealing that upon irradiation with light, these compounds undergo isomerization and transformation into oxazoles and other derivatives . The proposed mechanisms for these transformations involve intermediates such as benzonitrile-methylide and 2H-azirines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the vibrational spectroscopic investigations of N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into the vibrational frequencies and molecular stability of the compound . Additionally, the biological evaluation of these compounds, such as their immunomodulatory properties and inhibition of enzymes like α-glucosidase and α-amylase , suggests that the physical and chemical properties of these derivatives are conducive to biological activity.

科学研究应用

基因表达调控

一项研究重点关注了 5-氨基-3-甲基-4-异恶唑甲酸肼(与 5-甲基-3-苯基-4-异恶唑甲酰肼相关的化合物)对 Caco-2 培养细胞中选择性基因表达的影响。它通过检查该化合物对自身免疫和炎症基因调节的影响,探讨了该化合物作为抗炎药物候选物的潜力。这项研究利用 PCR 技术进行基因表达谱分析,揭示该化合物可以调节参与细胞炎症反应的基因,表明其作为疾病调节剂未来临床开发的潜力 (Płoszaj 等,2016).

免疫调节作用

另一项研究探讨了 5-氨基-3-甲基-4-异恶唑甲酸肼在体外的免疫调节活性。这项研究评估了该化合物对小鼠巨噬细胞和淋巴母细胞的影响,以及它对小鼠淋巴细胞和巨噬细胞增殖的影响。研究结果表明,该化合物在广泛的浓度范围内没有细胞毒性作用,并能刺激淋巴细胞增殖,表明其具有免疫调节特性,并有可能在旨在开发新药的进一步研究中发挥作用 (Drynda 等,2014).

抗癌活性

关于合成、表征和药理学评估新型噻二唑和噻唑类化合物(含有吡唑部分)作为抗癌剂的研究显示出有希望的抗癌活性。这些化合物衍生自涉及酰肼卤化物的反应,显示出浓度依赖性的细胞生长抑制作用,特别是对乳腺癌细胞系 MCF-7,突出了它们作为抗癌剂的潜力 (Gomha 等,2014).

光谱研究

对 5-氨基-3-甲基-4-异恶唑甲酰肼 (HIX) 及其 N-氘代同位素进行了详细的光谱研究,以了解其结构和振动特性。这项研究提供了对该化合物稳定性和潜在超共轭相互作用的见解,有助于从根本上了解其化学性质 (Regiec 等,2014).

杀幼虫活性

一项关于由 5-氨基-3-甲基-4-异恶唑甲酰肼衍生的新型芳基腙的合成、结构阐明和杀幼虫活性的研究证明了对按蚊幼虫有希望的杀幼虫剂。这项研究突出了这些化合物在蚊子控制中的潜力,为预防疟疾做出了贡献 (P 等,2021).

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and exposure to dust, ingestion, and inhalation should be avoided .

属性

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDQWXGHTJREBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352493 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide | |

CAS RN |

18336-75-9 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)

![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)